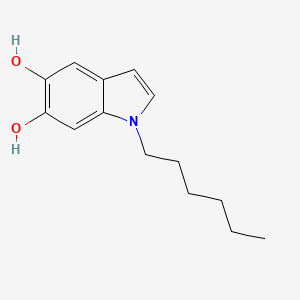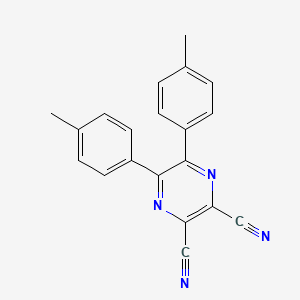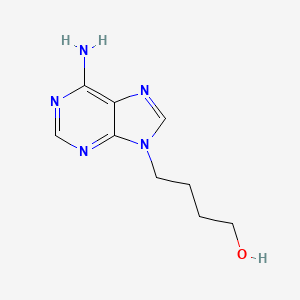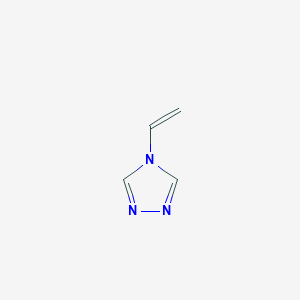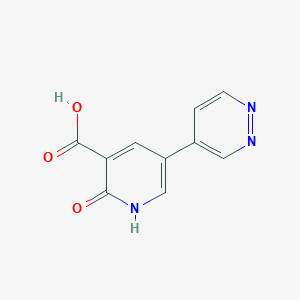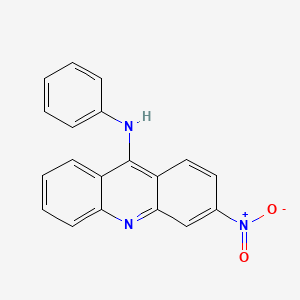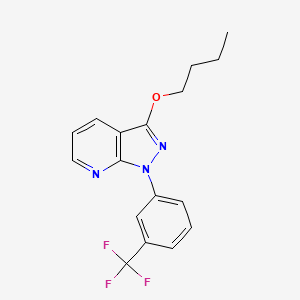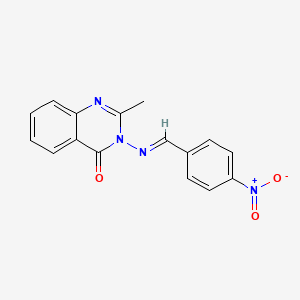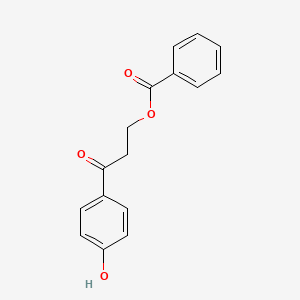
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is an organic compound that features both a hydroxyphenyl group and a benzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate typically involves the esterification of 4-hydroxyphenylacetic acid with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester functionality.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of the ester.
Benzyl benzoate: Contains the benzoate ester but lacks the hydroxyphenyl group.
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is unique due to the presence of both the hydroxyphenyl and benzoate ester groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[3-(4-hydroxyphenyl)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(7-9-14)15(18)10-11-20-16(19)13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
InChI Key |
HVRKIXQMMZPVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
